molecular formula C22H23ClFN5O B3412101 2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide CAS No. 923257-77-6

2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide

Cat. No.: B3412101
CAS No.: 923257-77-6
M. Wt: 427.9 g/mol
InChI Key: SISJSGDNHTYZRE-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide" is a complex organic molecule, synthesized for various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide" typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the Pyrimidinylamine Intermediate: : The synthesis begins with the preparation of 4-(diethylamino)-6-methylpyrimidin-2-amine through a sequence of nitration, reduction, and alkylation reactions.

  • Coupling Reaction: : The pyrimidinylamine intermediate is then coupled with 4-chloro-2-nitroaniline in the presence of a suitable coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide linkage.

  • Reduction and Chlorination: : The nitro group is reduced to an amine, followed by selective chlorination at the desired position to obtain the final product.

Industrial Production Methods

On an industrial scale, the production process is streamlined to ensure high yield and purity. This often involves:

  • Optimization of Reaction Conditions: : Careful control of temperature, pH, and reaction time to maximize efficiency.

  • Scalable Procedures: : Use of batch or continuous flow reactors to enhance throughput and consistency.

  • Purification Techniques: : Employing crystallization, distillation, and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: : The amide group can be reduced under specific conditions.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: : Commonly employs hydrogen gas over a palladium catalyst or lithium aluminum hydride.

  • Substitution: : Involves reagents such as halogens, nitro compounds, or alkylating agents in the presence of suitable catalysts.

Major Products

  • Oxidation: : Produces various oxygenated derivatives.

  • Reduction: : Leads to the formation of amines or other reduced species.

  • Substitution: : Results in modified aromatic rings with different substituents.

Scientific Research Applications

This compound has extensive applications across various fields:

  • Chemistry: : As a precursor or intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: : Used in studies involving cellular mechanisms and interactions.

  • Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Employed in the development of advanced materials, such as polymers and coatings, due to its unique structural attributes.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : Binds to particular enzymes or receptors, altering their activity.

  • Pathways Involved: : Modulates biochemical pathways involved in cellular growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

Compared to other compounds with similar structures, "2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide" stands out due to:

  • Unique Functional Groups: : The combination of chloro, fluoro, and diethylamino substituents offers distinct reactivity.

  • Enhanced Activity: : Demonstrates superior performance in specific applications, particularly in medicinal chemistry.

Similar Compounds

  • 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide

  • 2-chloro-N-(4-{[4-(diethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide

  • 2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide

Biological Activity

2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide is a complex organic compound with significant biological activity, particularly as an inhibitor of DNA methyltransferases. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and epigenetic research.

Chemical Structure and Properties

  • Molecular Formula : C22H23ClFN5O
  • Molecular Weight : Approximately 423.90 g/mol
  • IUPAC Name : 2-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-6-fluorobenzamide

The structure features a chloro group, a diethylamino moiety, and a methylpyrimidine unit, contributing to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC22H23ClFN5O
Molecular Weight423.90 g/mol
IUPAC NameThis compound

The primary mechanism through which this compound exerts its biological effects is by inhibiting DNA methyltransferases (DNMTs). DNMTs play a crucial role in the epigenetic regulation of gene expression by adding methyl groups to DNA, which can suppress gene activity.

Key Findings from Research Studies

  • Inhibition of DNMTs : The compound has been shown to effectively inhibit the catalytic activity of human DNA methyltransferase 3A (DNMT3A), leading to altered DNA methylation patterns that can reactivate silenced genes associated with tumor suppression.
  • Anticancer Potential : Studies indicate that compounds with similar structures exhibit anticancer properties, suggesting that this compound could be developed as a therapeutic agent for various cancers.
  • Enhanced Efficacy : The presence of diethylamino and pyrimidine groups enhances the interaction with biological targets, potentially increasing efficacy compared to other similar compounds.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on various cancer cell lines. Results demonstrated a significant reduction in cell proliferation rates in treated cells compared to controls. The compound induced apoptosis through the modulation of epigenetic mechanisms, providing a promising avenue for further research in cancer therapeutics.

Case Study 2: Epigenetic Modulation

Another investigation focused on the epigenetic changes induced by the compound in leukemia cell lines. The study found that treatment led to reactivation of tumor suppressor genes silenced by hypermethylation, indicating its potential as an epigenetic drug.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzamide derivatives:

Compound NameKey FeaturesBiological Activity
SGI-1027Quinoline-based structureInhibitor of DNA methyltransferases
5-AminoContains sulfamoyl groupPotential herbicide
4-ChloroPyrrolidine substituentAnticancer properties

The unique combination of functional groups in this compound enhances its biological activity against DNMTs compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O/c1-4-29(5-2)19-13-14(3)25-22(28-19)27-16-11-9-15(10-12-16)26-21(30)20-17(23)7-6-8-18(20)24/h6-13H,4-5H2,1-3H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISJSGDNHTYZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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